Suzuki Reactivity: Iodo vs Bromo
In systematic studies of Suzuki-Miyaura cross-coupling with bulkier arylboronic acids, 5-iodopyrimidines were more reactive than their 5-bromo counterparts and gave cross-coupling products both in the terminal and internal positions in single-stranded oligonucleotides, whereas less reactive substrates yielded products only at terminal positions [1]. A separate study on 2-amino-5-halo-4-methoxy-6-phenylpyrimidines identified the 5-iodopyrimidine as the most efficient substrate for palladium-catalyzed Suzuki cross-coupling reactions compared to the corresponding 5-bromo analog [2].
| Evidence Dimension | Suzuki-Miyaura cross-coupling reactivity |
|---|---|
| Target Compound Data | 5-Iodopyrimidines: cross-coupling products obtained at both terminal and internal positions in single-stranded oligonucleotides |
| Comparator Or Baseline | 5-Bromopyrimidines: lower reactivity; product formation limited or not observed under identical conditions (comparator data not quantified in source) |
| Quantified Difference | Qualitative superiority: 5-iodopyrimidines enable internal position functionalization; 5-bromopyrimidines do not |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling with bulky arylboronic acids in DNA/oligonucleotide systems [1]; 2-amino-5-halo-4-methoxy-6-phenylpyrimidine system [2] |
Why This Matters
For procurement, the 5-iodo derivative (including 4-ethoxy-5-iodopyrimidine) enables cross-coupling transformations at sterically demanding internal positions that 5-bromo analogs cannot reliably achieve, reducing the need for alternative synthetic routes and improving overall synthetic efficiency.
- [1] Sýkorová V, et al. Polymerase synthesis of DNA containing iodinated pyrimidine or 7-deazapurine nucleobases and their post-synthetic modifications through the Suzuki-Miyaura cross-coupling reactions. ChemBioChem. 2022;23(3):e202100608. PMID: 34821441. View Source
- [2] Griffin RJ, et al. Structural studies on bioactive compounds. Part 29: Palladium catalysed arylations and alkynylations of sterically hindered immunomodulatory 2-amino-5-halo-4,6-(disubstituted)pyrimidines. Bioorganic & Medicinal Chemistry. 2000. 5-iodopyrimidines being the most efficient substrates. View Source
